Hexane-1,6-diamine;2,4,6-trinitrophenol

Description

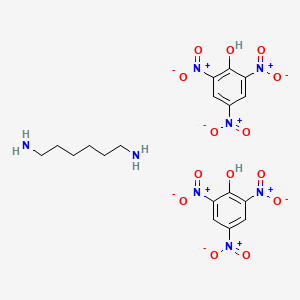

Hexane-1,6-diamine (C₆H₁₆N₂) is a linear aliphatic diamine with primary amine groups at both ends of a six-carbon chain. It is a key monomer in synthesizing polyamide polymers, such as nylon-6,6, and serves as a ligand in coordination chemistry. For example, it forms cadmium-based coordination polymers for fluorescence sensing of nitroaromatic compounds like 2,4,6-trinitrophenol (TNP) .

2,4,6-Trinitrophenol (C₆H₃N₃O₇), commonly known as picric acid, is a nitroaromatic compound (NAC) with three electron-withdrawing nitro groups. It is highly explosive when dry and is used in explosives, dyes, and chemical synthesis. Its strong fluorescence-quenching ability makes it a critical target for detection in environmental and security applications .

Properties

CAS No. |

80063-88-3 |

|---|---|

Molecular Formula |

C18H22N8O14 |

Molecular Weight |

574.4 g/mol |

IUPAC Name |

hexane-1,6-diamine;2,4,6-trinitrophenol |

InChI |

InChI=1S/2C6H3N3O7.C6H16N2/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;7-5-3-1-2-4-6-8/h2*1-2,10H;1-8H2 |

InChI Key |

AWULUOHTYBHFMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCCN)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexane-1,6-diamine is typically produced by the hydrogenation of adiponitrile, a process that involves the reduction of the nitrile groups to amines. This reaction is conducted on molten adiponitrile diluted with ammonia, using catalysts based on cobalt and iron . An alternative method uses Raney nickel as the catalyst and adiponitrile diluted with hexamethylenediamine itself as the solvent .

2,4,6-Trinitrophenol is synthesized by the nitration of phenol. The process involves sulfonating phenol by heating it with concentrated sulfuric acid, followed by the addition of nitric acid or a nitrate salt . This method moderates the reaction, allowing for a better yield.

Industrial Production Methods

The industrial production of hexane-1,6-diamine involves large-scale hydrogenation of adiponitrile, with an annual production of about 1 billion kilograms . The production of 2,4,6-trinitrophenol is less common today due to its explosive nature, but it was historically produced in large quantities for use in munitions .

Chemical Reactions Analysis

Types of Reactions

Hexane-1,6-diamine undergoes various chemical reactions, including:

Condensation Reactions: It reacts with dicarboxylic acids to form polyamides, such as nylon 66.

Phosgenation: It reacts with phosgene to produce hexamethylene diisocyanate, a monomer used in polyurethane production.

2,4,6-Trinitrophenol undergoes:

Nitration: Further nitration can occur under specific conditions.

Reduction: It can be reduced to form aminophenols.

Common Reagents and Conditions

Hexane-1,6-diamine: Common reagents include adipic acid for polyamide formation and phosgene for diisocyanate production.

2,4,6-Trinitrophenol: Common reagents include sulfuric acid and nitric acid for its synthesis.

Major Products

Hexane-1,6-diamine: Major products include nylon 66 and hexamethylene diisocyanate.

2,4,6-Trinitrophenol: Major products include various nitro derivatives and aminophenols.

Scientific Research Applications

Hexane-1,6-diamine is primarily used in the production of polymers, such as nylon 66, and as a cross-linking agent in epoxy resins . It is also used in the production of hexamethylene diisocyanate for polyurethane .

2,4,6-Trinitrophenol has applications in chemistry as a reagent and in the production of explosives . It has also been used in biological research for its ability to denature proteins and as a staining agent.

Mechanism of Action

Hexane-1,6-diamine acts as a bifunctional monomer in polymerization reactions, where its amine groups react with carboxylic acids or isocyanates to form long polymer chains . The mechanism involves nucleophilic attack by the amine groups on electrophilic carbonyl or isocyanate groups.

2,4,6-Trinitrophenol exerts its effects through its nitro groups, which can undergo redox reactions. Its explosive nature is due to the rapid decomposition of the nitro groups, releasing large amounts of energy .

Comparison with Similar Compounds

Hexane-1,6-diamine vs. Other Aliphatic Diamines

Key Differences :

- Longer chain length in hexane-1,6-diamine enhances flexibility in polymer backbones and improves stability in coordination polymers compared to shorter diamines.

- Trimethylhexamethylenediamine (a derivative) shows modified solubility and reactivity but retains coordination utility .

2,4,6-Trinitrophenol (TNP) vs. Other Nitroaromatic Compounds

Key Differences :

- TNP vs. TNT: TNP’s phenolic -OH group enables hydrogen bonding, enhancing its fluorescence quenching efficiency compared to TNT. However, TNT is more stable and widely used in military explosives .

- TNP vs. DNP : DNP exhibits stronger uncoupling activity in mitochondria (pKa = 4.1) due to optimal lipophilicity, while TNP (pKa = 0.25) is ineffective in biological systems .

Hexane-1,6-diamine in Coordination Polymers

- Cadmium-based polymers with hexane-1,6-diamine ligands detect TNP via luminescence quenching (detection limit: 0.1 ppm) .

- Comparative studies show longer-chain diamines improve sensor stability in aqueous solutions (pH 4–12) compared to shorter analogs .

TNP Detection Technologies

- Silicon Nanoparticles (SiNPs): Achieve 6.7 ng/mL detection limit via inner filter effect, outperforming TNT due to TNP’s electron-deficient structure .

- Covalent Organic Frameworks (COFs) : Heteropore COFs detect TNP selectively (≤10 ppm) via spectroscopic shifts, leveraging TNP’s nitro group interactions .

- Metal-Organic Frameworks (MOFs) : NH₂-modified {EuIII₂} frameworks detect TNP with 95% selectivity over competing NACs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.